molecular formula C5H4N2O2 B12984123 1H-imidazole-4,5-dicarbaldehyde

1H-imidazole-4,5-dicarbaldehyde

Cat. No.: B12984123
M. Wt: 124.10 g/mol
InChI Key: MQTWXDGRICWYJK-UHFFFAOYSA-N
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Description

1H-Imidazole-4,5-dicarbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with two formyl groups at the 4 and 5 positions. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-4,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the oxidative rearrangement of tetrahydrobenzimidazoles with dimethyldioxirane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-4,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the formyl groups to hydroxymethyl groups.

    Substitution: The formyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products:

    Oxidation: Imidazole-4,5-dicarboxylic acid.

    Reduction: Imidazole-4,5-dihydroxymethyl.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole-4,5-dicarbaldehyde is unique due to its dual formyl substitution, which imparts distinct reactivity and versatility in synthetic applications. This dual substitution allows for the formation of a wide range of derivatives, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C5H4N2O2

Molecular Weight

124.10 g/mol

IUPAC Name

1H-imidazole-4,5-dicarbaldehyde

InChI

InChI=1S/C5H4N2O2/c8-1-4-5(2-9)7-3-6-4/h1-3H,(H,6,7)

InChI Key

MQTWXDGRICWYJK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)C=O)C=O

Origin of Product

United States

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